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Abstract
This technical guide provides a detailed overview of the spectroscopic properties of 5-Methyl-
1,3-benzodioxole (CAS No: 7145-99-5). Due to the limited availability of published

experimental spectra for this specific compound, this document presents predicted

spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS). The methodologies for obtaining such spectra are also detailed. This guide is intended to

serve as a valuable resource for researchers and professionals engaged in the synthesis,

characterization, and application of benzodioxole derivatives.

Introduction
5-Methyl-1,3-benzodioxole is an organic compound with the molecular formula C₈H₈O₂ and a

molecular weight of 136.15 g/mol .[1][2] It belongs to the benzodioxole class of compounds,

which are of significant interest in the pharmaceutical and chemical industries due to their

presence in a variety of natural products and their utility as synthetic intermediates.[2] Accurate

spectroscopic data is crucial for the unambiguous identification and characterization of this and

related molecules. This guide provides a predictive analysis of its spectroscopic signature.
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The following sections and tables summarize the predicted spectroscopic data for 5-Methyl-
1,3-benzodioxole. These predictions are based on established principles of spectroscopy and

analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by

providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C

NMR) atoms.[3]

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~6.6-6.8 m 3H Ar-H

~5.9 s 2H O-CH₂-O

~2.3 s 3H Ar-CH₃

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) (ppm) Carbon Type Assignment

~147 Quaternary C-O (aromatic)

~146 Quaternary C-O (aromatic)

~132 Quaternary C-CH₃ (aromatic)

~121 Tertiary Ar-CH

~109 Tertiary Ar-CH

~108 Tertiary Ar-CH

~101 Secondary O-CH₂-O

~21 Primary Ar-CH₃
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[4]

Predicted IR Absorption Data

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium
Aliphatic C-H stretch (from

CH₃)

~1600-1450 Medium-Strong
Aromatic C=C skeletal

vibrations

~1250-1200 Strong
Asymmetric C-O-C stretch

(ether)

~1040-1020 Strong
Symmetric C-O-C stretch

(ether)

~930 Medium O-CH₂-O bend

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,

providing information about the molecular weight and fragmentation pattern of a molecule.[5]

Predicted Mass Spectrometry Data

m/z Relative Intensity Assignment

136 High [M]⁺ (Molecular Ion)

135 Moderate [M-H]⁺

106 Moderate [M-CH₂O]⁺

77 Moderate [C₆H₅]⁺
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified 5-Methyl-1,3-
benzodioxole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Infrared (IR) Spectroscopy
Sample Preparation (Liquid Sample): Place a drop of neat 5-Methyl-1,3-benzodioxole
between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum

over the standard range (typically 4000-400 cm⁻¹).

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Utilize electron impact (EI) ionization to generate the molecular ion and fragment

ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer.

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1360083?utm_src=pdf-body
https://www.benchchem.com/product/b1360083?utm_src=pdf-body
https://www.benchchem.com/product/b1360083?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 5-Methyl-1,3-benzodioxole.
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General workflow for spectroscopic analysis.

Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 5-
Methyl-1,3-benzodioxole. The tabulated data for NMR, IR, and MS, along with the

generalized experimental protocols and workflow diagram, offer a valuable starting point for

researchers working with this compound. It is important to note that the presented data is

theoretical and should be confirmed by experimental analysis when the pure compound is

available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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